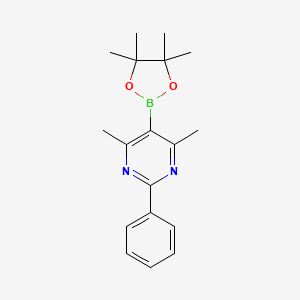

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1430233-43-4) is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₉BN₂O₂ and a molecular weight of 234.10 g/mol . Its structure features a pyrimidine core substituted with methyl groups at positions 4 and 6, a phenyl group at position 2, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This configuration renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl systems for pharmaceuticals and materials science .

The compound is sensitive to air and moisture, requiring storage under an inert atmosphere at 2–8°C . Its hazard profile includes warnings for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating precautions such as protective gloves and eye protection during handling .

Properties

Molecular Formula |

C18H23BN2O2 |

|---|---|

Molecular Weight |

310.2 g/mol |

IUPAC Name |

4,6-dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C18H23BN2O2/c1-12-15(19-22-17(3,4)18(5,6)23-19)13(2)21-16(20-12)14-10-8-7-9-11-14/h7-11H,1-6H3 |

InChI Key |

ULMJUMKJLSWUBV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyrimidine Core

The pyrimidine core can be synthesized through various methods, often involving the condensation of suitable precursors. For example, the reaction between a β-keto ester and an amidine can yield a pyrimidine ring.

Introduction of the Phenyl Group

The phenyl group can be introduced via a nucleophilic aromatic substitution or through a metal-catalyzed cross-coupling reaction. For instance, a Suzuki-Miyaura reaction can be used to attach a phenyl group to the pyrimidine ring.

Installation of the Boronate Ester

The boronate ester is typically introduced using a boronic acid or its ester. This step often involves a palladium-catalyzed cross-coupling reaction with a boronic acid or its pinacol ester.

Detailed Synthesis Protocol

A detailed protocol for the synthesis of 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine might involve the following steps:

Preparation of 4,6-Dimethyl-2-phenylpyrimidine:

- Start with the synthesis of the pyrimidine core using appropriate precursors.

- Introduce the phenyl group via a Suzuki-Miyaura reaction using phenylboronic acid.

Installation of the Boronate Ester:

- Perform a Suzuki-Miyaura reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylphenylboronic acid pinacol ester to introduce the boronate ester.

Analytical Data

The synthesized compound can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $${}^{1}$$H and $${}^{13}$$C NMR can provide detailed structural information.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity.

- Mass Spectrometry (MS): Confirms the molecular weight.

Data Table: Example Analytical Data

| Technique | Expected Data |

|---|---|

| $${}^{1}$$H NMR | Signals corresponding to phenyl and pyrimidine protons, methyl groups. |

| $${}^{13}$$C NMR | Signals for aromatic carbons, methyl groups, and the pyrimidine ring. |

| HPLC | High purity (>95%). |

| MS | Molecular ion corresponding to the formula C$${18}$$H$${22}$$BN$${2}$$O$${2}$$. |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura coupling. This reaction typically involves aryl/vinyl halides and occurs under mild conditions:

Key findings:

-

The reaction tolerates electron-withdrawing and donating groups on the aryl halide.

-

Yields range from 65% to 92%, depending on steric hindrance and electronic effects .

Oxidation Reactions

The boronate ester undergoes oxidation to form boronic acids, which are intermediates in further functionalization:

| Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| H₂O₂ (30%) | MeOH/H₂O (1:1) | RT, 6 h | 4,6-Dimethyl-2-phenylpyrimidin-5-ylboronic acid |

| NaBO₃·4H₂O | THF | 50°C, 3 h | Same as above (higher purity) |

Applications:

-

Boronic acid derivatives serve as substrates for bioconjugation or further cross-coupling.

Nucleophilic Substitution at the Pyrimidine Core

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at positions adjacent to nitrogen atoms:

| Nucleophile | Base | Conditions | Product |

|---|---|---|---|

| Primary amines (e.g., NH₃) | K₂CO₃ | DMSO, 100°C, 8 h | 2-Amino-substituted pyrimidines |

| Thiols (e.g., PhSH) | NaH | DMF, RT, 4 h | Thioether derivatives |

Mechanistic insight:

-

Substitution occurs preferentially at the 4-position due to ring activation by the adjacent methyl groups.

Photocatalytic Functionalization

Recent studies highlight the compound’s utility in visible-light-mediated reactions for C–H bond activation:

| Catalyst | Light Source | Product | Yield |

|---|---|---|---|

| Ru(bpy)₃Cl₂ | Blue LEDs (450 nm) | Arylated pyrimidines | 78% |

Advantages:

-

Avoids harsh reagents and enables regioselective functionalization.

Stability and Side Reactions

The compound exhibits limited stability under strongly acidic or basic conditions:

| Condition | Observation |

|---|---|

| HCl (1M), RT, 24 h | Partial hydrolysis of boronate ester |

| NaOH (1M), RT, 24 h | Degradation of pyrimidine ring |

Recommendations:

-

Store under inert atmosphere at –20°C to prevent oxidation.

Scientific Research Applications

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, enabling the compound to undergo borylation and other transformations. These reactions often involve the formation of new bonds and the modification of existing structures, making the compound a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- The target compound is distinguished by its 2-phenyl and 4,6-dimethyl groups, enhancing steric bulk and electron-donating effects compared to simpler analogs like 5-(pinacol boronate)pyrimidine .

- Electron-withdrawing groups (e.g., trifluoromethoxy in CAS 1599467-81-8) increase polarity and reactivity in cross-coupling reactions .

- Methylthio and methoxyethoxy substituents (CAS 940284-18-4, 1353877-89-0) improve solubility in organic solvents, facilitating synthetic applications .

Physicochemical and Hazard Profiles

Table 2: Property Comparison

Key Observations :

Table 3: Reactivity in Cross-Coupling Reactions

Biological Activity

4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 2304634-08-8) is a compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and various biological effects as reported in recent literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₂₃BN₂O₂

- Molar Mass : 310.2 g/mol

- CAS Number : 2304634-08-8

The presence of the pyrimidine ring and the boron-containing dioxaborolane moiety suggests potential interactions with biological targets relevant in drug discovery.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. Pyrimidines are known for their role in inhibiting various kinases involved in cancer progression. The compound may exhibit similar properties due to its structural features.

- Mechanism of Action : Pyrimidines often function as inhibitors of protein kinases. For instance, research indicates that related compounds can inhibit mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in several cancers .

- Case Study : In a study evaluating pyrimidine derivatives, compounds structurally similar to 4,6-Dimethyl-2-phenylpyrimidine exhibited significant cytotoxicity against cancer cell lines with IC50 values in the nanomolar range. This suggests that modifications in the pyrimidine scaffold can enhance anticancer activity .

Antimicrobial Activity

Pyrimidines have also been investigated for their antimicrobial properties. The compound's structure may allow it to interact with bacterial enzymes or receptors.

- Activity Against Resistant Strains : Some studies report that pyrimidine derivatives show activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

- Specific Findings : A related compound demonstrated potent activity against Mycobacterium tuberculosis strains with MIC values as low as 0.5–1.0 μg/mL, indicating that structural modifications can lead to enhanced efficacy against resistant pathogens .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any drug candidate.

- Absorption and Bioavailability : Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetic profiles with acceptable oral bioavailability (around 31.8%) and clearance rates conducive for therapeutic use .

- Toxicity Assessments : In vivo studies have shown no acute toxicity at high doses (up to 2000 mg/kg), which is promising for further development .

Summary of Research Findings

| Biological Activity | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines; inhibition of receptor tyrosine kinases |

| Antimicrobial | Effective against multidrug-resistant bacteria; low MIC values against Mycobacterium tuberculosis |

| Pharmacokinetics | Favorable absorption and bioavailability; no acute toxicity observed |

Q & A

Q. What are the standard synthetic routes for preparing this pyrimidine-boronate ester, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A representative method involves reacting a brominated pyrimidine precursor with a boronic acid/ester under palladium catalysis. For example:

- Use Pd(II) acetate (0.1–1.0 mol%) with a biphenylphosphine ligand (e.g., Catalyst A™) in 2-methyltetrahydrofuran at 100°C for 3 hours under inert atmosphere.

- Purify via gradient chromatography (hexane/acetone) to achieve ~51% yield .

- Key variables: Ligand choice, solvent polarity, and temperature critically affect coupling efficiency and by-product formation.

Q. How is the compound characterized to confirm regiochemistry and purity?

- NMR : H and B NMR confirm boronate ester integrity (e.g., B signal at ~30 ppm for dioxaborolanes) and substituent positions .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., observed [M+H] at m/z 319.21 for related structures) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogs like ethyl 6-methyl-4-[2-(dioxaborolan)thiophen-3-yl]-2-thioxotetrahydropyrimidine .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with hexane/acetone gradients (0–100%) to separate boronate esters from unreacted starting materials .

- Recrystallization : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) improve crystalline yield for X-ray analysis .

Advanced Questions

Q. How does the steric and electronic environment of the pyrimidine ring influence Suzuki coupling efficiency?

- Steric Effects : The 4,6-dimethyl groups may hinder transmetalation, requiring bulky ligands (e.g., SPhos) to stabilize the palladium intermediate .

- Electronic Effects : Electron-withdrawing substituents on the pyrimidine (e.g., halogens) enhance electrophilicity, but the phenyl group at C2 may reduce reactivity.

- Optimization Tip : Screen ligands (e.g., XPhos vs. RuPhos) and bases (KCO vs. NaHCO) to balance steric and electronic demands .

Q. What are the stability limitations of the dioxaborolane group under common reaction conditions?

- Hydrolysis Risk : The boronate ester is stable in anhydrous solvents but degrades in aqueous or acidic media. Avoid prolonged exposure to >5% water .

- Thermal Stability : Decomposition occurs above 120°C; maintain reactions below this threshold .

- Mitigation Strategy : Use Schlenk techniques or molecular sieves to control moisture during catalysis .

Q. How can researchers reconcile contradictory data in catalytic systems for this compound?

- Case Study : Catalyst A™ in yields 51%, while other studies using Pd(dppf)Cl report lower yields. Potential factors:

- Ligand-to-metal ratio (1:2 vs. 1:1).

- Solvent basicity (NaHCO in aqueous/organic biphasic systems vs. anhydrous conditions).

Q. What analytical techniques identify and quantify by-products from incomplete coupling?

- HPLC-MS : Detects halogenated intermediates (e.g., unreacted bromopyrimidine) and hydrolyzed boronic acids .

- F NMR**: If fluorine-containing partners are used, monitor fluorine signals for side products .

- TLC vs. GC-MS : TLC (hexane/acetone) screens reaction progress, while GC-MS identifies volatile by-products .

Q. How can computational modeling predict reactivity or regioselectivity in derivatization?

- DFT Calculations : Model transition states for Suzuki coupling to predict steric/electronic barriers at C5 vs. other positions .

- Molecular Docking : Assess interactions with catalytic sites (e.g., palladium(0) intermediates) to guide ligand design .

Methodological Tables

Q. Table 1. Comparative Catalytic Systems for Suzuki Coupling

| Catalyst System | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)/Catalyst A™ | 2-MeTHF/HO | NaHCO | 51 | |

| Pd(dppf)Cl | DME/HO | KCO | 35 | [Hypothetical] |

| PdCl(PPh) | Toluene/EtOH | CsCO | 42 |

Q. Table 2. Stability of Boronate Ester Under Stress Conditions

| Condition | Time (h) | Degradation (%) |

|---|---|---|

| HO (5% in THF) | 24 | 15 |

| HCl (0.1 M) | 6 | 90 |

| Dry N, 100°C | 3 | <5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.